Sauvagin

Übersicht

Beschreibung

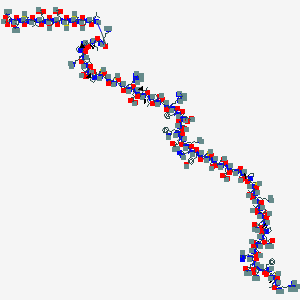

Sauvagine is a peptide hormone first isolated from the skin of the South American frog Phyllomedusa sauvagei. It is known for its adrenocorticotropic hormone (ACTH) releasing activity and antidiuretic activity, consisting of 40 amino acid residues with an amidated C-terminus. The sequence identity of sauvagine with human CRH is 63%, showcasing its relevance to both endocrinological and pharmacological research due to its varied biological effects (Amano, 2016).

Synthesis Analysis

Sauvagine synthesis has been approached through solid-phase peptide synthesis, notably for the C-terminal fragment, which has shown to possess acceptable homogeneity. These synthesis strategies are pivotal for studying sauvagine's biological activity and pharmacological properties (Santangelo et al., 1983; Nomizu et al., 1988).

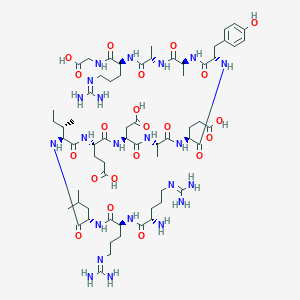

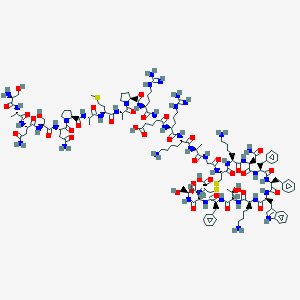

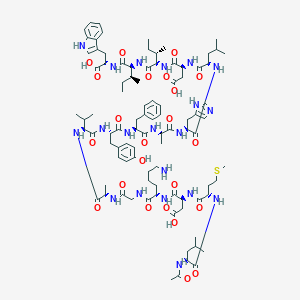

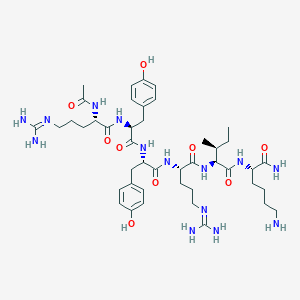

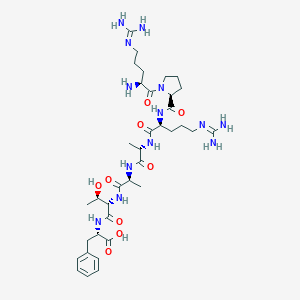

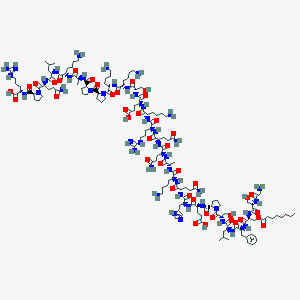

Molecular Structure Analysis

The molecular structure of sauvagine has been elucidated through sequence analysis, revealing a complex structure that shares similarities with other peptides like CRF and urotensin. Understanding its structure is crucial for assessing its function and interaction with biological receptors (Montecucchi & Henschen, 1981).

Chemical Reactions and Properties

While specific studies on sauvagine's chemical reactions are limited, its synthetic analogues have been investigated for their biological activities, suggesting the peptide's stability and reactivity under physiological conditions. This information is essential for drug development and therapeutic applications (Grigoriadis et al., 1996).

Physical Properties Analysis

The physical properties of sauvagine, including its solubility and stability, are inferred from its synthesis and purification processes. These properties are significant for its administration and effectiveness in biological systems (Erspamer et al., 1980).

Chemical Properties Analysis

Sauvagine's chemical properties, particularly its interaction with receptors and subsequent biological effects, have been extensively studied. Its affinity for corticotropin-releasing factor (CRF) receptors and the modulation of physiological processes underscore its potential for therapeutic use (Rominger et al., 1998).

Wissenschaftliche Forschungsanwendungen

Blutdruckregulation

In Rattenstudien wurde beobachtet, dass Sauvagin einen anhaltenden Blutdruckabfall hervorruft . Dies deutet darauf hin, dass es möglicherweise zur Behandlung von Bluthochdruck eingesetzt werden könnte, obwohl weitere Forschung erforderlich ist, um dies zu bestätigen.

Regulierung des endokrinen Systems

Es wurde festgestellt, dass this compound die Plasmafreisetzung von Kortikosteron, Adrenocorticotropes Hormon (ACTH), Katecholaminen, Glukose und β-Endorphinen bei Ratten erhöht . Dies deutet darauf hin, dass es eine Vielzahl von Auswirkungen auf das endokrine System haben könnte und möglicherweise alles von Stressreaktionen bis hin zum Stoffwechsel beeinflusst.

Analgetische Wirkungen

This compound gehört zu einer Familie von Peptiden, zu denen auch Corticotropin-Releasing-Faktor (CRF) gehört, der nachweislich analgetische, also schmerzlindernde Wirkungen hat . Dies deutet darauf hin, dass this compound möglicherweise als neuartige Form der Schmerzlinderung eingesetzt werden könnte.

Antimikrobielle Wirkungen

Neben seinen potenziellen Auswirkungen auf das endokrine System und die Schmerzempfindung wurde festgestellt, dass this compound auch antimikrobielle Wirkungen hat . Dies könnte es möglicherweise nützlich für die Behandlung verschiedener Infektionsarten machen.

Antikrebswirkungen

Es wurde festgestellt, dass this compound in vitro Antikrebswirkungen hat . Obwohl dies ein vielversprechender Befund ist, sind weitere Forschungen erforderlich, um festzustellen, ob diese Wirkungen zur Behandlung von Krebs beim Menschen genutzt werden können.

Vaskuläre Wirkungen

Es wurde festgestellt, dass von this compound abgeleitete Peptide in vivo vaskuläre Wirkungen zeigen . Dies könnte sie möglicherweise nützlich für die Behandlung verschiedener Herz-Kreislauf-Erkrankungen machen.

Magische Wirkungen

Schließlich wurde festgestellt, dass von this compound abgeleitete Peptide in vivo auch magische Wirkungen haben . Dies deutet darauf hin, dass sie möglicherweise zur Behandlung verschiedener gastrointestinaler Erkrankungen eingesetzt werden könnten.

Wirkmechanismus

Sauvagine, also known as Sauvagin, is a potent and broad-spectrum biologically active peptide . This article will delve into the mechanism of action of Sauvagine, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on its action.

Target of Action

Sauvagine primarily targets the corticotropin-releasing factor receptors 1 and 2 (CRF1 and CRF2) . These receptors belong to the corticotropin-releasing factor (CRF) family, which also includes urocortin 1 and urotensin 1 . The CRF family of peptides plays a crucial role in the physiological response to stress .

Mode of Action

Sauvagine interacts with its primary targets, the CRF1 and CRF2 receptors, with high affinity . It binds to and activates these receptors, exerting similar physiological effects as corticotropin-releasing hormone . Although CRF is significantly weaker at the CRF2 receptor, Sauvagine retains its high affinity interactions with this receptor subtype .

Biochemical Pathways

Upon binding to the CRF receptors, Sauvagine triggers a series of biochemical reactions. These effects are elicited by binding to specific high-affinity receptors, which are coupled to guanine nucleotide stimulatory factor (Gs)-response pathways . This leads to the release of adrenocorticotropic hormone (ACTH), β-endorphin, and α-melanocyte-stimulating hormone from the pituitary gland .

Pharmacokinetics

Peptides are generally absorbed in the small intestine, distributed throughout the body, metabolized by peptidases, and excreted via the kidneys

Result of Action

The binding of Sauvagine to the CRF receptors leads to a series of molecular and cellular effects. It stimulates the frequency of Ca2+ oscillations in certain cells , and it has been found to be more potent than other peptides in different mammalian smooth muscle preparations .

Action Environment

It is known that the environment can significantly impact the behavior and efficacy of biologically active compounds Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of the compound

Eigenschaften

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3S)-2-[[(2S)-3-hydroxy-2-[[(2S,3S)-3-methyl-2-[[(2S)-1-[(2S)-1-[2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]pentanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C202H346N56O63S/c1-29-103(20)156(162(212)283)251-199(320)161(110(27)261)256-191(312)137(92-155(281)282)247-186(307)132(87-101(16)17)243-185(306)131(86-100(14)15)242-183(304)129(84-98(10)11)239-172(293)116(51-43-78-218-202(215)216)228-188(309)135(90-146(211)266)246-189(310)134(89-145(210)265)238-164(285)109(26)220-163(284)108(25)221-166(287)118(54-63-142(207)262)229-173(294)119(55-64-143(208)263)230-167(288)111(46-34-38-73-203)224-175(296)121(58-67-149(269)270)232-169(290)113(48-36-40-75-205)225-176(297)122(59-68-150(271)272)233-174(295)120(56-65-144(209)264)231-168(289)112(47-35-39-74-204)226-177(298)124(61-70-152(275)276)236-195(316)157(104(21)30-2)252-179(300)125(62-71-153(277)278)237-196(317)158(105(22)31-3)253-180(301)126(72-81-322-28)235-170(291)114(49-37-41-76-206)223-171(292)115(50-42-77-217-201(213)214)227-181(302)127(82-96(6)7)241-184(305)130(85-99(12)13)240-178(299)123(60-69-151(273)274)234-182(303)128(83-97(8)9)245-192(313)138(94-259)249-187(308)133(88-102(18)19)244-190(311)136(91-154(279)280)248-197(318)159(106(23)32-4)254-193(314)139(95-260)250-198(319)160(107(24)33-5)255-194(315)140-52-44-80-258(140)200(321)141-53-45-79-257(141)148(268)93-219-165(286)117-57-66-147(267)222-117/h96-141,156-161,259-261H,29-95,203-206H2,1-28H3,(H2,207,262)(H2,208,263)(H2,209,264)(H2,210,265)(H2,211,266)(H2,212,283)(H,219,286)(H,220,284)(H,221,287)(H,222,267)(H,223,292)(H,224,296)(H,225,297)(H,226,298)(H,227,302)(H,228,309)(H,229,294)(H,230,288)(H,231,289)(H,232,290)(H,233,295)(H,234,303)(H,235,291)(H,236,316)(H,237,317)(H,238,285)(H,239,293)(H,240,299)(H,241,305)(H,242,304)(H,243,306)(H,244,311)(H,245,313)(H,246,310)(H,247,307)(H,248,318)(H,249,308)(H,250,319)(H,251,320)(H,252,300)(H,253,301)(H,254,314)(H,255,315)(H,256,312)(H,269,270)(H,271,272)(H,273,274)(H,275,276)(H,277,278)(H,279,280)(H,281,282)(H4,213,214,217)(H4,215,216,218)/t103-,104-,105-,106-,107-,108-,109-,110+,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,156-,157-,158-,159-,160-,161-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCVKEBXPLEGOY-ZLFMSJRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)CNC(=O)C3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@@H]3CCC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C202H346N56O63S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225449 | |

| Record name | Sauvagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4599 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74434-59-6 | |

| Record name | Sauvagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074434596 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sauvagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Sauvagine and where is it found?

A: Sauvagine (Svg) is a 40-amino acid peptide first isolated from the skin of the South American frog, Phyllomedusa sauvagei [, ]. It belongs to the corticotropin-releasing factor (CRF) family of peptides, which also includes CRF itself, the urocortins, and fish urotensin I [, , ].

Q2: How does Sauvagine interact with its targets?

A: Sauvagine exerts its biological effects primarily by binding to and activating two G protein-coupled receptors, CRF receptor type 1 (CRFR1) and CRF receptor type 2 (CRFR2) [, , ].

Q3: Does Sauvagine show selectivity for CRFR1 or CRFR2?

A: While Sauvagine binds to both CRFR1 and CRFR2, it exhibits a higher affinity for CRFR2. This selectivity for CRFR2 is particularly pronounced in certain species, such as amphibians [, , ].

Q4: What are the downstream effects of Sauvagine binding to its receptors?

A: Upon binding to CRFR1 and CRFR2, Sauvagine triggers various intracellular signaling cascades. These include activation of adenylate cyclase, leading to increased cyclic adenosine 3',5'-monophosphate (cAMP) production, mobilization of intracellular calcium (Ca2+) stores, and activation of mitogen-activated protein kinase (MAPK) pathways [, , ].

Q5: What are the physiological effects of Sauvagine?

A5: Sauvagine exerts a wide range of physiological effects, including:

- Stimulation of ACTH release: Like CRF, Sauvagine can stimulate the release of adrenocorticotropic hormone (ACTH) from the pituitary gland, primarily via CRFR1 [, ].

- Cardiovascular effects: Sauvagine induces potent and long-lasting hypotension (lowering of blood pressure) accompanied by tachycardia (increased heart rate), as well as mesenteric vasodilation [].

- Gastrointestinal effects: Central administration of Sauvagine has been shown to inhibit gastric emptying in rats, primarily via CRFR2 [].

- Other effects: Sauvagine has also been shown to influence various other physiological processes, including antidiuresis, thermoregulation, and metamorphosis in amphibians [, ].

Q6: How does the structure of Sauvagine relate to its activity?

A: Studies utilizing alanine scanning mutagenesis and chimeric receptors have identified key residues and regions within Sauvagine that are critical for receptor binding and activation [, ]. For instance:* The amino-terminal portion of Sauvagine, particularly residues 8-10, interacts with the second extracellular loop (EL2) of CRFR1, with residues Trp259 and Phe260 in EL2 being crucial for high-affinity binding [].* The juxtamembrane region of the amino terminus of CRFR1, particularly the Cys68-Glu109 domain and the Cys87-Cys102 region, are important for Sauvagine binding and receptor activation, respectively [].

Q7: How does the structure of amphibian CRF receptors differ from mammalian CRF receptors in terms of Sauvagine binding?

A: Studies comparing the binding of Sauvagine and other CRF family peptides to human and Xenopus CRF receptors revealed that amphibian CRF receptors, both xCRFR1 and xCRFR2, exhibit distinct binding modes compared to their mammalian counterparts []. This suggests evolutionary divergence in the ligand-binding pockets of these receptors.

Q8: Can Sauvagine be used as a tool to study CRF receptors?

A: Yes, radiolabeled analogs of Sauvagine, such as [125I]tyr(o)sauvagine, have proven valuable for studying CRF receptors. These radioligands exhibit high affinity for both CRFR1 and CRFR2 and have been used extensively in receptor binding assays, autoradiography studies, and investigations of CRF receptor pharmacology and signaling [, , ].

Q9: Are there any Sauvagine analogs with improved properties for CRF receptor research?

A: Yes, researchers have identified a Sauvagine-like peptide isolated from a different frog species, Pachymedusa dacnicolor (PD-Svg), which displays improved properties for CRF receptor studies compared to the original Sauvagine from Phyllomedusa sauvagei []. Radioiodinated PD-Svg ([125ITyr0-Glu1, Nle17]-PD-Svg) binds to CRF receptors with high affinity, detects a greater number of binding sites, and demonstrates greater potency in stimulating cAMP accumulation than its PS-Svg counterpart [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-](/img/structure/B13097.png)

![[Leu31,Pro34]-Neuropeptide Y (human, rat)](/img/structure/B13111.png)

![[Arg14,Lys15]Nociceptin](/img/structure/B13148.png)